molecular formula C21H26N6O6 B2917012 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941964-77-8

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2917012
CAS No.: 941964-77-8
M. Wt: 458.475
InChI Key: KQMSJPDYXYZZAQ-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxypropyl and nitrophenoxy groups. The final step involves the attachment of the methylpiperidinyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the methylpiperidinyl group.

    7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione: Lacks the 3H,7H designation.

Uniqueness

The presence of the 4-methylpiperidin-1-yl group in 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione distinguishes it from similar compounds. This group enhances its binding affinity and specificity for certain biological targets, making it a unique and valuable compound for research and development.

Properties

CAS No.

941964-77-8

Molecular Formula

C21H26N6O6

Molecular Weight

458.475

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

InChI

InChI=1S/C21H26N6O6/c1-13-7-9-25(10-8-13)20-22-18-17(19(29)23-21(30)24(18)2)26(20)11-15(28)12-33-16-5-3-14(4-6-16)27(31)32/h3-6,13,15,28H,7-12H2,1-2H3,(H,23,29,30)

InChI Key

KQMSJPDYXYZZAQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)[N+](=O)[O-])O)C(=O)NC(=O)N3C

solubility

not available

Origin of Product

United States

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